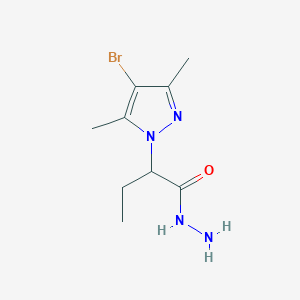

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and dimethyl groups would be attached to this ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromopyrazole, a related compound, is a solid with a melting point of 93-96°C and a boiling point of 250-260°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : Research has shown that compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide are used in the synthesis of heterocyclic compounds. For instance, Bonacorso et al. (2011) demonstrated the synthesis of succinyl-spaced pyrazoles, which are important in medicinal chemistry (Bonacorso, H. et al., 2011).

Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) explored the cytotoxicity of bis-pyrazoles derived from compounds similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide. They also studied their DNA binding properties, important in understanding drug interactions with genetic material (Purohit, M. et al., 2011).

Catalysis in Ethylene Oligomerization : Nyamato et al. (2016) discussed the use of nickel(II) complexes bearing pyrazolylpyridines, which are closely related to the target compound, in catalyzing ethylene oligomerization. This process is significant in polymer chemistry (Nyamato, G. S. et al., 2016).

Antioxidant Activity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole, which included compounds structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, and tested their antioxidant activities. This research is vital in understanding the potential health benefits of these compounds (Karrouchi, K. et al., 2019).

Antimicrobial and Anti-inflammatory Activities : Narayana et al. (2009) synthesized heterocycles from compounds structurally related to the target compound and studied their antimicrobial and anti-inflammatory activities. Such studies contribute to the development of new drugs (Narayana, B. et al., 2009).

Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives, related to the target compound, assessing their potential as corrosion inhibitors. This research is crucial in materials science, particularly in preventing metal corrosion (Wang, H. et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEISAUCSQXYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)

![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)

![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)